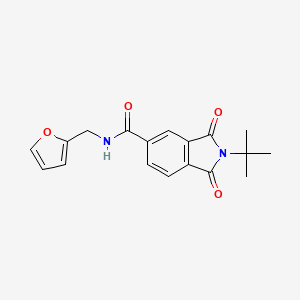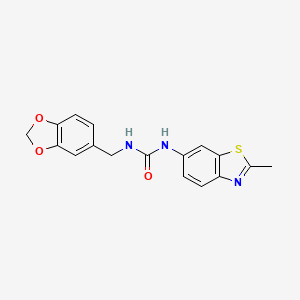![molecular formula C19H22N2O6 B5763086 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide, also known as DMPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPPB belongs to the class of compounds known as carboximidamides, which have been studied extensively for their ability to modulate various biological processes. In
Mecanismo De Acción
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide exerts its effects through the modulation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters, such as glutamate, which play a key role in learning and memory processes.
Biochemical and Physiological Effects
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its modulation of NMDA receptors, 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide in lab experiments is its specificity for the glycine site on the NMDA receptor, which allows for precise modulation of receptor activity. However, one limitation of using 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide is its relatively low potency compared to other NMDA receptor modulators, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are a number of future directions for research on 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide. One area of interest is the potential use of 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by dysfunction of NMDA receptors. Another area of interest is the development of more potent 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide analogs, which may have improved therapeutic properties. Finally, further research is needed to better understand the biochemical and physiological effects of 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide involves a multi-step process that begins with the reaction of 4-methoxyphenol with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone to form 2-(4-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanoyl chloride, which is subsequently reacted with N-(3-aminopropyl)benzene-1,2-diamine to form 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-12(26-15-8-6-14(23-2)7-9-15)19(22)27-21-18(20)13-5-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUXBXTZOUEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

